![molecular formula C8H8N2O3 B11909298 2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)
2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid
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Overview
Description
2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid typically involves cyclization reactions. One common method is the cycloaddition of carboxylic acids with isocyanides, often mediated by phosphine . This reaction can be performed under electrochemical conditions, which is a green and sustainable approach .
Industrial Production Methods
the principles of green chemistry and sustainable practices are often applied to scale up the synthesis of such heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction . Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Similar in structure but lacks the double bond in the pyrazole ring.
Oxazole derivatives: These compounds share the oxazole ring but differ in their substitution patterns and biological activities.
Uniqueness
2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive understanding of this compound's potential in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds under controlled conditions. The resulting compound features a pyrazole ring fused to an oxazole moiety, which is critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. For instance, one study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer subtypes .
Compound | IC50 (µM) | Cancer Cell Line | Synergistic Effect with Doxorubicin |
---|---|---|---|
Pyrazole A | <10 | MCF-7 | Yes |
Pyrazole B | <10 | MDA-MB-231 | Yes |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests its potential as an anti-inflammatory agent in conditions characterized by excessive inflammation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial activity . Studies indicate that it possesses significant antibacterial properties, potentially disrupting bacterial cell membranes and leading to cell lysis. This mechanism is crucial for developing new antimicrobial agents against resistant strains .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents on the Pyrazole Ring : Modifications at the 2 and 3 positions of the pyrazole ring significantly influence its biological activity. For example, the presence of electron-withdrawing groups enhances its potency against various targets.
- Oxazole Moiety : The incorporation of the oxazole ring contributes to the compound's ability to interact with biological macromolecules such as proteins and nucleic acids.
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving the combination of this compound with conventional chemotherapy demonstrated improved outcomes in patients with Claudin-low breast cancer subtypes.
- Inflammatory Diseases : Clinical trials assessing the anti-inflammatory effects showed a reduction in biomarkers associated with chronic inflammation when treated with this compound.
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2,3-dimethylpyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4-5(2)13-7-3-6(8(11)12)9-10(4)7/h3H,1-2H3,(H,11,12) |
InChI Key |
LSCNTFRKDHHUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC(=NN12)C(=O)O)C |
Origin of Product |
United States |
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